molecular formula C9H13N3S B6496912 2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole CAS No. 943407-73-6

2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole

Cat. No.: B6496912
CAS No.: 943407-73-6
M. Wt: 195.29 g/mol
InChI Key: NHVKJXZNCUGPOF-UHFFFAOYSA-N
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Description

The compound “2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole” is a small molecule . It is also known as Seltorexant, with other synonyms being JNJ-42847922, MIN-202 . The chemical name of this compound is [5-(4,6-dimethyl-pyrimidin-2-yl)-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl]-(2-fluoro-6-[1,2,3]triazol-2-yl-phenyl)-methanone .


Synthesis Analysis

The synthesis of octahydropyrrolo[3,4-c]pyrroles involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . N-Phthalimidoaziridines are synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments . These N-Phthalimidoaziridines are then heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .


Molecular Structure Analysis

The molecular structure of this compound includes several pharmacophoric groups such as the aziridine, oxadiazole, pyridine, and phthalimide moieties . According to the 1H NMR spectrum, it exists as a mixture of two invertomers in a 1:0.11 ratio .


Chemical Reactions Analysis

The formation of the aziridine ring in this compound can be achieved through several methods, most of which are based on cyclization or addition reactions . Aziridines can be obtained from β-halogenamines (Gabriel method) or β-aminosulfates (the Wenker synthesis) by the action of alkali, by treating epoxides with sodium azide and triphenylphosphine (the Blum synthesis), by reacting sulfur ylides with imines (the Corey–Chaykovsky reaction) .

Mechanism of Action

Seltorexant is a selective antagonist of the human orexin-2 receptor . The neuropeptide orexin regulates wakefulness; inhibiting orexin receptor signaling promotes sleep .

Safety and Hazards

In humans, Seltorexant increased sleepiness after a single dose, with acceptable pharmacokinetics and safety . The most common adverse effects were headache, sleepiness, and nausea .

Future Directions

Seltorexant is in advanced clinical development for treating depression, where it is thought to be effective by improving sleep . It is also being tested to treat agitation and aggression in people with Alzheimer’s Disease . Two Phase 3 trials are now testing six weeks of Seltorexant added on to antidepressants in people with major depression and insomnia . The studies, in a total of 1,270 patients, will finish in 2023, and the company anticipates FDA submission later that year .

Properties

IUPAC Name

2-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-2-13-9(11-1)12-5-7-3-10-4-8(7)6-12/h1-2,7-8,10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVKJXZNCUGPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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